Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
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Overview
Description
Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring fused with a pyrrole ring, along with an ethyl ester and a fluorobenzamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Pyrrole Ring: The pyrazole intermediate is then reacted with an appropriate amine to form the fused pyrrole ring.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Amidation: Finally, the fluorobenzamide group is introduced through an amidation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
- Ethyl 3-(4-bromobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
- Ethyl 3-(4-methylbenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Uniqueness
Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is unique due to the presence of the fluorine atom in the benzamide group, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H19FN4O3 |
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Molecular Weight |
346.36 g/mol |
IUPAC Name |
ethyl 3-[(4-fluorobenzoyl)amino]-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate |
InChI |
InChI=1S/C17H19FN4O3/c1-4-25-16(24)22-13-12(9-19-17(13,2)3)14(21-22)20-15(23)10-5-7-11(18)8-6-10/h5-8,19H,4,9H2,1-3H3,(H,20,21,23) |
InChI Key |
LXCRCKKAHORFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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